![molecular formula C18H19N5O3 B2993404 3-(4-Methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine CAS No. 2408648-20-2](/img/structure/B2993404.png)
3-(4-Methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine
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Overview
Description
3-(4-Methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine (MMPI-2) is a novel compound that has been studied for its potential use in a variety of scientific research applications. MMPI-2 is a synthetic molecule with a unique structure that has been found to possess a variety of biological activities. We will also provide an overview of potential future directions for research involving MMPI-2.
Scientific Research Applications
- BO-264 as a TACC3 Inhibitor :
- BO-264 was identified as a novel TACC3 inhibitor through screening of an in-house compound collection .
- Mechanism: BO-264 induces spindle assembly checkpoint-dependent mitotic arrest, DNA damage, and apoptosis in cancer cells while sparing normal breast cells .
- In vivo studies show that oral administration of BO-264 impairs tumor growth in breast and colon cancer mouse models without major toxicity .
- BO-264 exhibits potent antiproliferative effects across diverse cancer types. Approximately 90% of cell lines in the NCI-60 panel have a GI50 value of less than 1 μmol/L .
Anticancer Activity
Broad-Spectrum Antiproliferative Activity
Prognostic Marker
Mechanism of Action
BO-264, also known as 3-(4-Methoxyphenyl)-N-(2-morpholin-4-ylpyrimidin-4-yl)-1,2-oxazol-5-amine or 3-(4-Methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine, is a novel compound with significant potential in cancer therapeutics .
Target of Action
BO-264 primarily targets the Transforming Acidic Coiled-Coil 3 (TACC3) protein . TACC3 is a microtubule-associated protein that plays critical roles in protecting microtubule stability and centrosome integrity . It is frequently upregulated in a broad spectrum of cancers, including breast cancer .
Mode of Action
BO-264 interacts directly with TACC3, as validated by several biochemical methods . It specifically blocks the function of the FGFR3-TACC3 fusion protein . This interaction leads to a spindle assembly checkpoint-dependent mitotic arrest, DNA damage, and apoptosis .
Biochemical Pathways
The inhibition of TACC3 by BO-264 affects the microtubule stability and centrosome integrity, leading to mitotic spindle defects and preventing proper mitotic progression . This results in DNA damage and apoptotic cell death .
Pharmacokinetics
The pharmacokinetics and pharmacodynamics properties of BO-264 are currently being tested . It has been observed that bo-264 is orally active and demonstrates superior antiproliferative activity in aggressive breast cancer subtypes .
Result of Action
BO-264 induces spindle assembly checkpoint-dependent mitotic arrest, DNA damage, and apoptosis . It significantly decreases centrosomal TACC3 during both mitosis and interphase . BO-264 has shown potent antiproliferative activity in the NCI-60 cell line panel compromising of nine different cancer types .
Action Environment
The action, efficacy, and stability of BO-264 are influenced by various environmental factors. For instance, it has been observed that BO-264 significantly inhibited the growth of cells harboring FGFR3–TACC3 fusion, an oncogenic driver in diverse malignancies . Furthermore, its oral administration significantly impaired tumor growth in immunocompromised and immunocompetent breast and colon cancer mouse models .
properties
IUPAC Name |
3-(4-methoxyphenyl)-N-(2-morpholin-4-ylpyrimidin-4-yl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-24-14-4-2-13(3-5-14)15-12-17(26-22-15)20-16-6-7-19-18(21-16)23-8-10-25-11-9-23/h2-7,12H,8-11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCGBYNVBFVRTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)NC3=NC(=NC=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine |
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